molecular formula C₂₆H₂₄Cl₂N₂O₇S B1663191 Calcium channel-modulator-1 CAS No. 136941-70-3

Calcium channel-modulator-1

Cat. No. B1663191
CAS RN: 136941-70-3
M. Wt: 579.4 g/mol
InChI Key: LNYDIZPHIUSZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium homeostasis modulator 1 (CALHM1), also known as Calcium channel-modulator-1, is a physiologically important plasma membrane ion channel . It was recently identified as a voltage-gated ATP release channel that plays an important role in neural gustatory signaling and the pathogenesis of Alzheimer’s disease . CALHM1 and its Caenorhabditis elegans homolog, CLHM-1, are regulated by membrane voltage and extracellular Ca2+ concentration .


Synthesis Analysis

The currently reported CALHM structures are all in an ATP-conducting state . Structural analysis revealed that the heptameric CALHM1s are in an ATP nonconducting state in which the pore diameter in the middle is approximately 6.6 Å . Molecular dynamic simulation shows that the pore size is significantly increased for ATP molecule permeation during the movement of the N-helix from the “down” position to the “up” position .


Molecular Structure Analysis

The CALHM1 protein is a hexamer and each monomer has four transmembrane ™ helices . The amino and carboxyl termini are both in the cytoplasm . The N-terminal small helix folds back to the pore and forms an antiparallel interaction with transmembrane helix 1 . The extracellular loop 1 region within the dimer interface may contribute to oligomeric assembly .


Chemical Reactions Analysis

CALHM1 is a voltage- and Ca2±gated ATP channel . Either membrane depolarization or low extra-cellular Ca2+ concentrations can induce the opening of the channel . It has weak ion selectivity, which may be attributed to its large pore size .


Physical And Chemical Properties Analysis

The CALHM1 protein is a hexamer and each monomer has four transmembrane ™ helices . The amino and carboxyl termini are both in the cytoplasm . The N-terminal small helix folds back to the pore and forms an antiparallel interaction with transmembrane helix 1 . The extracellular loop 1 region within the dimer interface may contribute to oligomeric assembly .

Mechanism of Action

CALHM1 is a voltage- and Ca2±gated ion channel . Either membrane depolarization or low extra-cellular Ca2+ concentrations can induce the opening of the channel . It has weak ion selectivity, which may be attributed to its large pore size .

properties

IUPAC Name

3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYDIZPHIUSZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium channel-modulator-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Calcium channel-modulator-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Calcium channel-modulator-1
Reactant of Route 3
Reactant of Route 3
Calcium channel-modulator-1
Reactant of Route 4
Reactant of Route 4
Calcium channel-modulator-1
Reactant of Route 5
Reactant of Route 5
Calcium channel-modulator-1
Reactant of Route 6
Reactant of Route 6
Calcium channel-modulator-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.